![molecular formula C12H16O5 B3025939 (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one CAS No. 1110661-29-4](/img/structure/B3025939.png)
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one
Vue d'ensemble
Description
Acremine I is a fungal metabolite originally isolated from Acremonium byssoides. It inhibits germination of P. viticola sporangia by 23.2 and 32.8% when used at concentrations of 0.5 and 1 mM, respectively.
Applications De Recherche Scientifique
Total Synthesis and Structural Insights
The asymmetric total synthesis of acremine F is a remarkable achievement. Researchers achieved this by employing a modestly enantioselective dihydroxylation followed by a highly selective asymmetric reduction. Chemoselective oxidation of acremine F further allowed access to acremine A and acremine B . Understanding the synthetic pathways and structural features of these compounds provides valuable insights for drug development and natural product chemistry.
Antifungal Properties
Acremines have been investigated for their antifungal activity. While acremine F itself showed no significant bioactivity, other members of the family, such as acremine A , acremine B , and acremine D , exhibited inhibition against Plasmopora viticola, a pathogen affecting grapevines. These findings suggest potential applications in agriculture and crop protection .
Bisacremines: Complex Dimers
The acremine family also includes bisacremines, such as bisacremine E , which are derived from two acremine F units through a formal [4 + 2] cycloaddition followed by condensation and oxidation. Investigating the formation of these complex dimers sheds light on the biosynthesis of acremines in nature. Understanding bisacremines could inspire novel synthetic strategies and expand our knowledge of natural product biosynthesis .
Structural Revision and Carbon Framework
Researchers have revised the structure of acremine P based on carbon-13 data. The chemical correlation of acremine P with its co-metabolite, acremine A , helped define the carbon framework and partial relative configuration of acremine P. Such structural revisions are crucial for accurate characterization and classification of natural products .
Potential Medicinal Applications
While specific applications are still being explored, the unique structural features of acremines make them intriguing candidates for drug discovery. Their cyclohexene core, prenyl unit, and diverse modes of oxidation provide a rich chemical space to explore. Researchers are investigating potential antitumor, anti-inflammatory, or neuroprotective properties .
Biosynthetic Pathways
Understanding the biosynthesis of acremines can reveal enzymatic processes and pathways involved in their production. Unraveling these biosynthetic routes may inspire biotechnological applications, such as engineered production of acremines or related compounds in microbial hosts .
Propriétés
IUPAC Name |
(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGZTEBDFKLHPZ-ULHKAFAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)
![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)
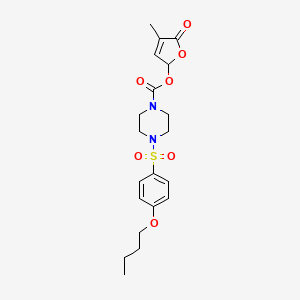
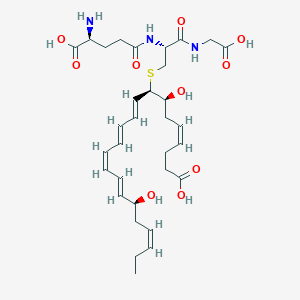

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
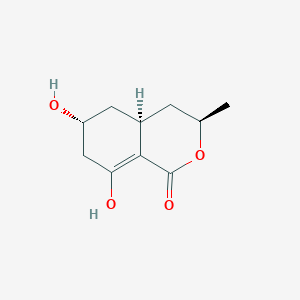
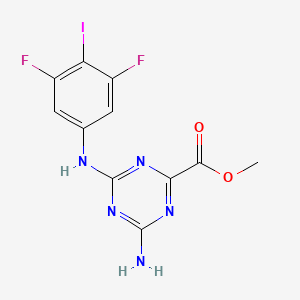

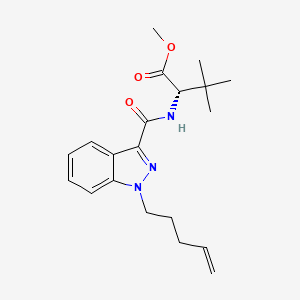
![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)
![(6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025872.png)
![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)